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Compound of Interest

Compound Name:
1-[2-Chloro-4-(2-chloro-phenoxy)-

phenyl]-ethanone

CAS No.: 1126633-08-6

Cat. No.: B2849756 Get Quote

Executive Summary
Difenoconazole (CAS 119446-68-3) represents a cornerstone in the triazole fungicide class,

widely utilized for its broad-spectrum efficacy against Ascomycetes, Basidiomycetes, and

Deuteromycetes.[1] However, the synthesis of this sterol demethylation inhibitor (DMI) is

chemically intricate, involving the formation of a diphenyl ether moiety, a dioxolane ring, and a

triazole substitution.

For researchers and process chemists, the critical challenge lies not just in the final yield, but in

the control of intermediates. Impurities arising from incomplete ketalization or regio-isomeric

bromination can carry through to the final API (Active Pharmaceutical/Pesticidal Ingredient),

altering the cis/trans diastereomeric ratio which is vital for biological efficacy.

This guide provides a structural breakdown of the core intermediates, their molecular weight

(MW) profiles, and a validated analytical strategy for their characterization.

Part 1: The Synthetic Map & Intermediate
Identification
The industrial synthesis of Difenoconazole generally follows a convergent pathway. The core

backbone is established early via 2-chloro-4-(4-chlorophenoxy)acetophenone, followed by ring
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closure (ketalization) and functionalization.

The Reaction Pathway Visualization
The following flow diagram illustrates the critical control points (CCPs) in the synthesis where

analytical intervention is required.
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Figure 1: Step-wise synthetic pathway highlighting critical intermediates A, B, and C.

Part 2: Structural Analysis & Molecular Weight
Profiling
Precise molecular weight determination is the primary method for tracking reaction progress

(via LC-MS). Below is the definitive data table for the core intermediates.

Key Intermediate Data Table
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ID
Compound
Name

Molecular
Formula

MW ( g/mol )
Key Structural
Feature
(NMR/IR)

Int A

2-chloro-4-(4-

chlorophenoxy)a

cetophenone

281.13

IR: Strong

Carbonyl (C=O)

stretch ~1680

cm⁻¹.MS:

Characteristic

dichloropattern

(M, M+2, M+4).

Int B

2-[2-chloro-4-(4-

chlorophenoxy)p

henyl]-4-methyl-

1,3-dioxolane

339.21

NMR:

Disappearance

of ketone

C=O.Appearanc

e of dioxolane

protons (3.5-4.2

ppm).

Int C

2-

(bromomethyl)-2-

[2-chloro-4-(4-

chlorophenoxy)p

henyl]-4-methyl-

1,3-dioxolane

418.11

MS: Distinct Br

isotope pattern

(1:1 ratio for

⁷⁹Br/⁸¹Br).Shift in

retention time vs

Int B.

API Difenoconazole 406.26

NMR: Triazole

protons (singlets

>8.0

ppm).HPLC:

Resolution of cis

and trans

isomers.[2]

Structural Elucidation Insights
The "Backbone" (Intermediate A): This is the most stable intermediate. The diphenyl ether

linkage is robust. In Mass Spectrometry (ESI+), you will typically see the
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at m/z 281. However, due to the two chlorine atoms (

Cl and

Cl), the isotopic envelope is critical for confirmation. You must observe the 9:6:1 intensity ratio
typical of a dichloro-species.

The "Ketal" (Intermediate B & C): This is the stereochemical defining step. The reaction with

1,2-propanediol creates the dioxolane ring.[3]

Critical Note: This step introduces the second chiral center (the first being on the dioxolane

ring itself if using racemic propanediol, relative to the phenyl attachment). The cis and trans

diastereomers are formed here.[4]

Process Control: If you brominate before ketalization (an alternative route), you risk alpha-

halogenation side products. The route shown above (Ketalization

Bromination) is generally preferred for specificity, protecting the carbonyl carbon.

Part 3: Analytical Methodologies (Protocols)
To validate these structures in a development or QC environment, the following protocols are

recommended. These are derived from standard FAO specifications and industrial best

practices.

High-Performance Liquid Chromatography (HPLC-UV)
For purity profiling and isomer ratio determination.

Instrument: HPLC with Diode Array Detector (DAD).

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Luna),

150mm x 4.6mm, 3.5µm or 5µm.

Mobile Phase A: Water + 0.1% Formic Acid (or Phosphoric Acid for non-MS work).

Mobile Phase B: Acetonitrile (ACN).

Gradient:
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0-2 min: 40% B (Isocratic)

2-15 min: 40%

90% B (Linear Gradient)

15-20 min: 90% B (Wash)

Flow Rate: 1.0 mL/min.[5]

Detection: 220 nm (Triazole absorption) and 254 nm (Aromatic backbone).

Temperature: 25°C.

System Suitability Requirement: Difenoconazole contains two chiral centers, resulting in four

stereoisomers.[1] On a standard achiral C18 column, these typically elute as two peaks

(diastereomeric pairs: cis and trans).

Acceptance Criteria: Resolution (

) between the cis and trans peaks must be

.

LC-MS/MS for Impurity Identification
For confirming molecular weights of Intermediates B and C.

Source: Electrospray Ionization (ESI), Positive Mode.

MRM Transitions (Difenoconazole):

Quantifier:

(Cleavage of the triazole-methyl moiety).

Qualifier:

(Triazole ring fragment).
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Intermediate Tracking:

Scan range: 100–600 m/z.

Look for the "Bromine signature" in Intermediate C (mass gap of ~2 units with near equal

height) to confirm successful bromination before the triazole coupling.

Part 4: Logical Diagram of Analytical Workflow
This diagram outlines the decision tree for analyzing a reaction mixture during Difenoconazole

synthesis.
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Figure 2: Analytical decision matrix for in-process control.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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